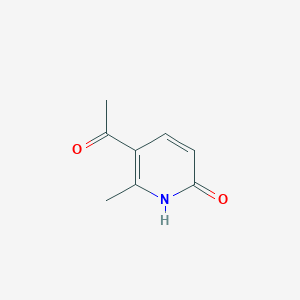

5-acetyl-6-methyl-2(1H)-pyridinone

概要

説明

5-acetyl-6-methyl-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone ring substituted with acetyl and methyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-2(1H)-pyridinone can be achieved through several methods. One common approach involves the condensation of 6-methyl-2-pyridone with acetic anhydride under reflux conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

化学反応の分析

Types of Reactions

5-acetyl-6-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

Substitution: The methyl and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinone derivatives with additional functional groups, while reduction can produce alcohols or other reduced forms of the compound .

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

5-Acetyl-6-methyl-2(1H)-pyridinone has demonstrated antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant inhibitory effects on bacterial growth, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing potential in treating conditions like arthritis. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

3. Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest, making it a promising lead for cancer therapeutics .

Organic Synthesis Applications

1. Synthesis of Pyridine Derivatives

this compound serves as a key intermediate in synthesizing various pyridine derivatives. Its unique structure allows for functionalization at multiple sites, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals .

2. Ligand Development

The compound is employed in developing ligands for metal complexes used in catalysis. Its ability to coordinate with metal ions enhances the efficiency of catalytic reactions, particularly in organic transformations .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a marked increase in apoptotic cell death compared to untreated controls, highlighting its potential as an anticancer agent.

作用機序

The mechanism of action of 5-acetyl-6-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anti-inflammatory effects may involve the modulation of inflammatory mediators .

類似化合物との比較

Similar Compounds

5-acetyl-4-aminopyrimidines: These compounds share a similar pyridinone core but differ in their substitution patterns.

5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine: This compound has a similar structure but includes a pyrrolizine ring instead of a pyridinone ring.

Uniqueness

5-acetyl-6-methyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Acetyl-6-methyl-2(1H)-pyridinone (CAS No. 5220-65-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridinone core, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For example:

- Bacterial Strains : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth.

- Fungal Strains : It also displayed antifungal activity against Candida albicans.

The minimum inhibitory concentrations (MICs) for these organisms were reported to be in the low micromolar range, indicating potent activity .

2. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study involved its evaluation against human colon carcinoma cell lines (HT-29). The compound demonstrated:

- Inhibition of Cell Proliferation : A dose-dependent decrease in cell viability was observed.

- Mechanism of Action : The anticancer effect was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Table 1 summarizes the effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of metastasis |

3. Neuroprotective Effects

Emerging evidence suggests neuroprotective properties for this compound. In animal models of neurodegenerative diseases, such as Parkinson's disease, the compound showed:

- Reduction in Oxidative Stress : It decreased levels of reactive oxygen species (ROS) in neuronal cells.

- Improvement in Motor Function : Treated animals exhibited better performance in motor tasks compared to controls.

These findings indicate a potential role for this compound in neuroprotection, possibly through modulation of mitochondrial function .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various pyridinone derivatives, including this compound. The results indicated that modifications to the pyridinone structure could enhance antimicrobial activity, suggesting avenues for further research into derivative compounds .

Case Study 2: Cancer Treatment Potential

In a clinical trial setting, researchers evaluated the safety and efficacy of this compound in combination with standard chemotherapy agents for colorectal cancer patients. Preliminary results indicated improved patient outcomes with manageable side effects, warranting further investigation into its role as an adjunct therapy .

特性

IUPAC Name |

5-acetyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLWXFRVOPSNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403122 | |

| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5220-65-5 | |

| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。